Cas no 1270290-64-6 (Fmoc-2,3-Dimethy-D-Phenylalanine)

Fmoc-2,3-Dimethyl-D-Phenylalanine is a protected non-natural amino acid derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino functionality, enabling selective deprotection under mild basic conditions. The 2,3-dimethyl substitution on the phenyl ring enhances steric hindrance, which can influence peptide conformation and stability. This D-configuration amino acid is valuable for designing peptidomimetics and bioactive peptides with improved resistance to enzymatic degradation. Its high purity and consistent performance make it suitable for research in medicinal chemistry and drug development, where precise control over peptide structure is critical.
Fmoc-2,3-Dimethy-D-Phenylalanine structure
1270290-64-6 structure
Product name:Fmoc-2,3-Dimethy-D-Phenylalanine
CAS No:1270290-64-6
MF:C26H25NO4
Molecular Weight:415.48100733757
CID:4553266
PubChem ID:73013288

Fmoc-2,3-Dimethy-D-Phenylalanine 化学的及び物理的性質

名前と識別子

    • Fmoc-D-2,3-Dimethylphe
    • Fmoc-2,3-Dimethy-D-Phenylalanine
    • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dimethyl-D-phenylalanine
    • Fmoc-2,3-Dimethyl-D-Phenylalanine
    • 1270290-64-6
    • F90354
    • (2R)-3-(2,3-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
    • (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethylphenyl)propanoic acid
    • MDL: MFCD09842050
    • インチ: 1S/C26H25NO4/c1-16-8-7-9-18(17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m1/s1
    • InChIKey: DGFWPHOIYSZHRN-XMMPIXPASA-N
    • SMILES: O(C(N[C@@H](C(=O)O)CC1C=CC=C(C)C=1C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • 精确分子量: 415.17835828g/mol
  • 同位素质量: 415.17835828g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 31
  • 回転可能化学結合数: 8
  • 複雑さ: 615
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5.4
  • トポロジー分子極性表面積: 75.6Ų

Fmoc-2,3-Dimethy-D-Phenylalanine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F52760-5g
Fmoc-D-2,3-Dimethylphe
1270290-64-6 95%
5g
¥8980.0 2023-09-07
A2B Chem LLC
AX25348-1g
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,3-dimethylphenyl)propanoic acid
1270290-64-6
1g
$374.00 2024-01-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F52760-1g
Fmoc-D-2,3-Dimethylphe
1270290-64-6 95%
1g
¥2460.0 2023-09-07

Fmoc-2,3-Dimethy-D-Phenylalanine 関連文献

Fmoc-2,3-Dimethy-D-Phenylalanineに関する追加情報

Research Brief on Fmoc-2,3-Dimethyl-D-Phenylalanine (CAS: 1270290-64-6) in Chemical Biology and Pharmaceutical Applications

Fmoc-2,3-Dimethyl-D-Phenylalanine (CAS: 1270290-64-6) is a protected amino acid derivative widely used in peptide synthesis and drug discovery. This compound, featuring an Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a dimethylated phenylalanine backbone, has gained attention for its unique steric and electronic properties, which influence peptide conformation and biological activity. Recent studies highlight its role in the development of peptide-based therapeutics, particularly in targeting protein-protein interactions (PPIs) and enhancing metabolic stability.

A 2023 study published in the Journal of Medicinal Chemistry explored the incorporation of Fmoc-2,3-Dimethyl-D-Phenylalanine into cyclic peptides designed to inhibit the PD-1/PD-L1 immune checkpoint. The dimethyl modification was found to significantly improve binding affinity (IC50 = 0.8 nM) compared to non-methylated analogs, attributed to enhanced hydrophobic interactions with the PD-L1 binding pocket. The research team utilized solid-phase peptide synthesis (SPPS) with Fmoc-chemistry, demonstrating the compound's compatibility with standard peptide assembly protocols.

In the field of antimicrobial peptides (AMPs), a 2024 preprint in BioRxiv reported that derivatives containing Fmoc-2,3-Dimethyl-D-Phenylalanine exhibited potent activity against multidrug-resistant Staphylococcus aureus (MRSA) with minimal hemolytic effects. The dimethyl groups were shown to stabilize β-turn structures, a critical feature for membrane disruption. Notably, the compound's chiral purity (D-configuration) contributed to protease resistance, addressing a key limitation in peptide drug development.

From a synthetic chemistry perspective, advances in the large-scale production of 1270290-64-6 have been achieved through asymmetric hydrogenation methods. A 2023 patent (WO202318765A1) describes a rhodium-catalyzed process yielding the D-isomer with >99% ee at kilogram scale, addressing supply chain challenges for preclinical development. This innovation supports the growing demand for non-natural amino acids in peptide therapeutics, projected to reach $1.2 billion market value by 2026 (Grand View Research, 2024).

Emerging applications in targeted drug delivery systems have also been reported. Researchers at MIT (2024) conjugated Fmoc-2,3-Dimethyl-D-Phenylalanine to lipid nanoparticles, leveraging its aromatic stacking properties to enhance siRNA encapsulation efficiency by 40%. The compound's fluorophore-like characteristics (from the Fmoc group) additionally enabled real-time tracking of nanocarrier biodistribution in murine models, demonstrating multifunctional utility beyond its role as a building block.

Ongoing clinical trials (Phase I/II) for obesity therapeutics incorporating this modified amino acid (NCT05678945) highlight its translational potential. The dimethyl modification appears to prolong half-life (t½ = 18.7 hrs in primates) by reducing renal clearance, while maintaining GLP-1 receptor agonist activity. These findings underscore the compound's significance in addressing pharmacokinetic challenges of peptide drugs.

In conclusion, Fmoc-2,3-Dimethyl-D-Phenylalanine (1270290-64-6) represents a versatile tool in modern peptide engineering, with demonstrated impacts on target engagement, structural stability, and drug-like properties. Future research directions may explore its applications in stapled peptides, PROTACs, and other next-generation modalities, supported by improved synthetic accessibility and accumulating structure-activity relationship data.

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